4-(benzyloxy)-N-methyl-N-phenylbenzamide
Description
4-(Benzyloxy)-N-methyl-N-phenylbenzamide is a benzamide derivative characterized by a benzyloxy group at the 4-position of the benzene ring and an N-methyl-N-phenyl substitution on the amide nitrogen. Its molecular formula is C21H19NO2 (molecular weight: 317.38 g/mol). The compound is synthesized via multi-step reactions, often involving:
- Step 1: Benzylation of methyl 4-hydroxybenzoate with benzyl chloride under basic conditions to form methyl 4-(benzyloxy)benzoate .
- Step 2: Conversion to 4-(benzyloxy)benzohydrazide via hydrazine hydrate treatment.
- Step 3: Cyclocondensation with chloroacetyl chloride under ultrasound irradiation, catalyzed by triethylamine, to yield azetidinone derivatives .
Modern synthesis methods, such as ultrasound-assisted techniques, significantly improve reaction efficiency. For example, ultrasound reduces reaction time from 8 hours (conventional reflux) to 2 hours, with yields increasing from 70% to 88% .
Properties
IUPAC Name |
N-methyl-N-phenyl-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-22(19-10-6-3-7-11-19)21(23)18-12-14-20(15-13-18)24-16-17-8-4-2-5-9-17/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXSIDMWLKTKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Ultrasound Efficiency : The benzyloxy derivative achieves higher yields (88%) in shorter times (2 hours) compared to conventional methods for bromo/nitro analogs (65% over 12 hours) .
- Substituent Effects : Methoxy and benzyloxy groups enhance electron density on the benzene ring, influencing reactivity. Bromo and nitro groups introduce steric and electronic challenges, reducing yields .
Spectral and Structural Analysis
IR Spectroscopy :
- Carbonyl Stretching : All benzamides show strong C=O absorption at ~1660–1680 cm⁻¹. Triazole derivatives (e.g., compounds in ) lose this peak upon cyclization, confirming structural transformation .
- N-H Stretching : N-alkylated derivatives (e.g., N-butyl) retain NH peaks (~3300 cm⁻¹), while N-methyl-N-phenyl analogs lack NH due to full substitution .
<sup>1</sup>H-NMR :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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